molecular formula C9H6N4S2 B2645566 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 551921-38-1

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No.: B2645566
CAS No.: 551921-38-1
M. Wt: 234.3
InChI Key: GYHDNFXKXHWNTR-UHFFFAOYSA-N
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Description

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, a sulfanyl group, a thienyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a guanidine derivative.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated pyrimidine intermediate.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a cyanation reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-sulfanyl-6-phenyl-5-pyrimidinecarbonitrile: Similar structure but with a phenyl group instead of a thienyl group.

    2-Amino-4-sulfanyl-6-(2-furyl)-5-pyrimidinecarbonitrile: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-4-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S2/c10-4-5-7(6-2-1-3-15-6)12-9(11)13-8(5)14/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHDNFXKXHWNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=S)N=C(N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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